BiP Substrate Sequence Specificity Drives Differential ATPase Stimulation Compared to Generic Hsp70 Peptides
The BiP substrate peptide (HTFPAVL) demonstrates sequence-specific stimulation of BiP ATPase activity that is distinct from generic Hsp70 peptide substrates like the NR peptide (NRLLLTG). In single-turnover ATPase assays, the NR peptide fails to stimulate the ATPase activity of a BiP substrate-binding mutant (BiP-PP) to the same extent as wild-type BiP, while the DnaK-PP mutant protein retains significant stimulation by both DnaJ and ERdj3 [1]. This indicates that the BiP substrate sequence is optimized for BiP-specific allosteric coupling and interdomain communication, whereas NR peptide exhibits broader, less selective Hsp70 family reactivity.
| Evidence Dimension | Peptide-stimulated ATPase activity (fold stimulation) |
|---|---|
| Target Compound Data | BiP substrate (HTFPAVL) stimulates wild-type BiP ATPase activity; specific fold change not reported but validated in functional assays [2] |
| Comparator Or Baseline | NR peptide (NRLLLTG) shows differential stimulation: fails to stimulate BiP-PP mutant but stimulates DnaK-PP mutant [1] |
| Quantified Difference | Qualitative difference in stimulation profile; BiP substrate demonstrates BiP isoform specificity, NR peptide exhibits cross-reactivity |
| Conditions | Single-turnover ATPase assay; recombinant BiP and DnaK proteins |
Why This Matters
Demonstrates that BiP substrate provides isoform-specific activity data, reducing false positives in Hsp70 family screening and ensuring assay relevance to ER biology.
- [1] Marcinowski M, et al. The importance of two conserved glycine residues on L5,6 of Hsp70s. Nat Commun. 2016 Dec 1;7:13710. View Source
- [2] Rosam M, et al. Bap (Sil1) regulates the molecular chaperone BiP by coupling release of nucleotide and substrate. Nat Struct Mol Biol. 2018 Jan;25(1):90-100. View Source
